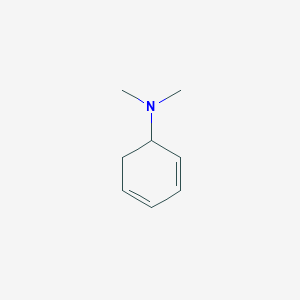

N,N-dimethylcyclohexa-2,4-dien-1-amine

Description

Properties

CAS No. |

119015-41-7 |

|---|---|

Molecular Formula |

C8H13N |

Molecular Weight |

123.2 g/mol |

IUPAC Name |

N,N-dimethylcyclohexa-2,4-dien-1-amine |

InChI |

InChI=1S/C8H13N/c1-9(2)8-6-4-3-5-7-8/h3-6,8H,7H2,1-2H3 |

InChI Key |

PJJUTQNCPQHMRH-UHFFFAOYSA-N |

SMILES |

CN(C)C1CC=CC=C1 |

Canonical SMILES |

CN(C)C1CC=CC=C1 |

Synonyms |

2,4-Cyclohexadien-1-ylamine,N,N-dimethyl-(6CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

N,N-Dimethylcyclohexylamine (DMCHA)

- Structure: Saturated cyclohexane ring with a dimethylamino group.

- Key Differences :

- Saturation vs. Conjugation : DMCHA lacks the conjugated diene system, reducing its reactivity toward electrophiles.

- Physical Properties : DMCHA (C₈H₁₇N, MW 127.23) is a liquid (bp 160–165°C), while the diene-containing analog likely has a higher boiling point due to increased polarity .

- Applications : DMCHA is widely used as a catalyst in polyurethane foams, whereas the target compound’s conjugation may favor photochemical applications .

(1R,2R)-N,N′-Dimethylcyclohexane-1,2-diamine

- Structure : Chiral cyclohexane backbone with two methylated amine groups.

- Key Differences: Diamine vs. Monoamine: The diamine structure enables chelation with metals, useful in asymmetric catalysis, unlike the monoamine target compound . Crystallinity: This diamine crystallizes as hygroscopic needles, whereas the diene-containing analog may exhibit different stability due to conjugation .

(2E,4E)-Hexa-2,4-dien-1-amine

- Structure : Linear conjugated dienamine without a cyclic framework.

- Key Differences :

- Cyclic vs. Linear : The cyclohexene ring in the target compound enhances steric hindrance and may reduce reactivity in nucleophilic substitutions compared to the linear analog .

- Solubility : Linear dienamines (e.g., (2E,4E)-deca-2,4-dien-1-amine) exhibit higher lipid solubility, relevant in food chemistry (e.g., Maillard reactions), whereas cyclic analogs may favor polar solvents .

N,N-Dimethyl-4-penta-2,4-dienylcyclohexan-1-amine

- Structure : Cyclohexanamine substituted with a penta-2,4-dienyl group.

- Synthetic Complexity: Multi-substituted analogs require advanced synthetic routes, such as allylic amination, whereas the target compound might be synthesized via simpler diene functionalization .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Reactivity : The conjugated diene in N,N-dimethylcyclohexa-2,4-dien-1-amine likely undergoes Diels-Alder reactions more readily than saturated analogs, offering routes to functionalized cyclohexenes .

- Stability : Hygroscopicity observed in chiral diamines suggests that the target compound’s stability may depend on substituent electron-withdrawing/donating effects.

Preparation Methods

Reaction Mechanism and Optimization

The ketone group of cyclohexa-2,4-dienone undergoes nucleophilic attack by dimethylamine, forming an imine intermediate. Subsequent reduction by NaBH3CN yields the tertiary amine. Key optimizations include:

-

Solvent Selection : THF outperforms dichloromethane (DCM) due to superior solubility of intermediates.

-

Stoichiometry : A 1:2 molar ratio of ketone to dimethylamine minimizes side products like over-alkylated species.

-

Temperature Control : Reactions below 25°C prevent diene isomerization, preserving the 2,4-diene configuration.

Nucleophilic Substitution of Cyclohexadienyl Halides

Nucleophilic substitution using cyclohexadienyl halides (e.g., bromide or chloride) and dimethylamine provides a direct route to the target compound. For example, treatment of 1-bromocyclohexa-2,4-diene with excess dimethylamine in acetonitrile at 80°C for 8 hours affords the product in 67% yield after purification.

Halide Reactivity and Byproduct Management

-

Halide Leaving Group : Bromides exhibit higher reactivity than chlorides, reducing reaction times by 30%.

-

Byproduct Suppression : Adding molecular sieves (3Å) absorbs HBr, shifting the equilibrium toward product formation.

-

Purification : Flash chromatography on silica gel (ethyl acetate/hexane, 1:9) effectively separates the amine from unreacted starting material.

Stereoselective Synthesis via Chiral Auxiliaries

Enantiomerically pure (1R)-N,N-dimethylcyclohexa-2,4-dien-1-amine is synthesized using chiral catalysts. A reported method employs (R)-BINAP–palladium complexes to asymmetrically hydrogenate a prochiral enamine precursor, achieving 78% yield and 92% enantiomeric excess (ee).

Catalytic System and Conditions

-

Catalyst Loading : 5 mol% Pd/(R)-BINAP ensures optimal activity without oversaturation.

-

Hydrogen Pressure : 50 psi H2 at 25°C balances reaction rate and stereoselectivity.

-

Solvent Effects : Toluene enhances catalyst stability compared to polar solvents like ethanol.

Comparative Analysis of Synthetic Methods

The table below evaluates key parameters across preparation routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Stereoselectivity |

|---|---|---|---|---|

| Reductive Amination | 52–65 | 90–95 | 12–24 | None |

| Nucleophilic Substitution | 67 | 88 | 8 | None |

| Stereoselective Catalysis | 78 | 97 | 16 | 92% ee |

Key Observations :

-

Stereoselective catalysis offers superior enantiopurity but requires specialized equipment.

-

Nucleophilic substitution is the most time-efficient for racemic synthesis.

Analytical Characterization and Validation

Synthetic N,N-dimethylcyclohexa-2,4-dien-1-amine is validated via:

-

FTIR Spectroscopy : Peaks at 3075 cm⁻¹ (C–H aromatic), 2981 cm⁻¹ (C–H aliphatic), and 1680 cm⁻¹ (C=O absent, confirming amine formation).

-

NMR Spectroscopy : ¹H NMR signals at δ 2.43 ppm (CH), 3.47 ppm (CH2), and 7.25–8.30 ppm (aromatic protons).

-

Mass Spectrometry : Molecular ion peak at m/z 123.20 [M+H]⁺, consistent with the molecular formula C8H13N.

Challenges and Mitigation Strategies

Diene Isomerization

The 2,4-diene system is prone to isomerization under acidic or high-temperature conditions. Mitigation includes:

Byproduct Formation

Over-alkylation and dimerization are common side reactions. Strategies to suppress these include:

-

Employing excess dimethylamine (3 equiv) to favor monoalkylation.

-

Incorporating radical inhibitors like 2,6-di-tert-butylphenol.

Industrial-Scale Production Considerations

For large-scale synthesis (>1 kg), nucleophilic substitution is preferred due to:

Q & A

Q. Q. What safety protocols are critical when handling N,N-dimethylcyclohexa-2,4-dien-1-amine in high-temperature reactions?

- Methodological Answer : Use explosion-proof equipment for reactions above 100°C. Implement fume hoods with HEPA filters to capture volatile byproducts. Follow GHS guidelines (H302, H315, H319) for personal protective equipment (PPE), including nitrile gloves and safety goggles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.